1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenylmethyl group and a 4-nitrophenyl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Electrophiles: Alkyl halides, acyl chlorides.
Catalysts: Palladium catalysts, base catalysts such as sodium hydroxide.
Major Products:
Reduction: 1-[(2,6-dichlorophenyl)methyl]-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly antifungal agents such as itraconazole.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Chemical Research: It serves as a building block for the synthesis of more complex piperazine derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the case of antifungal agents, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with a methyl group instead of the 2,6-dichlorophenylmethyl group.
1-(4-Nitrophenyl)piperazine: Lacks the 2,6-dichlorophenylmethyl group and is used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: 1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 2,6-dichlorophenylmethyl and 4-nitrophenyl groups, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s activity and selectivity in various applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-16-2-1-3-17(19)15(16)12-20-8-10-21(11-9-20)13-4-6-14(7-5-13)22(23)24/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDMTUFSNXVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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